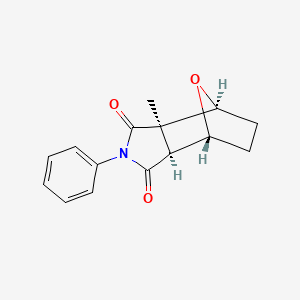
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one is an organic compound with the molecular formula C₁₃H₁₈O₂. It is also known as 3-Keto-β-ionone. This compound is characterized by its cyclohexenone structure with a butyl group and three methyl groups attached. It is commonly used in the synthesis of various chemical products and has applications in different fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one typically involves the aldol condensation of 2,2,4-trimethyl-1,3-cyclohexanedione with butanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of 2-3 hours. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is obtained through a series of purification steps, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexenones
Applications De Recherche Scientifique
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4-Trimethyl-3-(1-oxobutyl)-1-cyclohexanone
- 3-Keto-β-ionone
- 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one
Uniqueness
2,2,4-Trimethyl-3-(1-oxobutyl)-3-cyclohexen-1-one is unique due to its specific structural features, including the presence of a butyl group and three methyl groups on the cyclohexenone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
3-butanoyl-2,2,4-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C13H20O2/c1-5-6-10(14)12-9(2)7-8-11(15)13(12,3)4/h5-8H2,1-4H3 |
Clé InChI |
WLRXAHHQMZYAAT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(CCC(=O)C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)

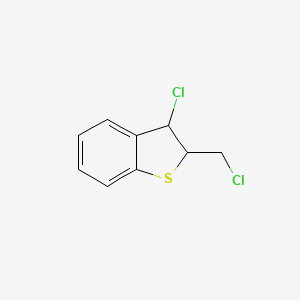
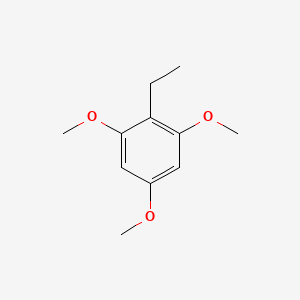
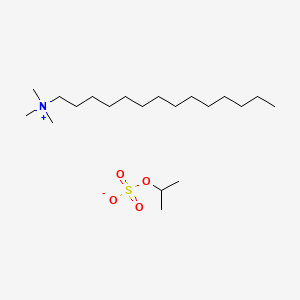
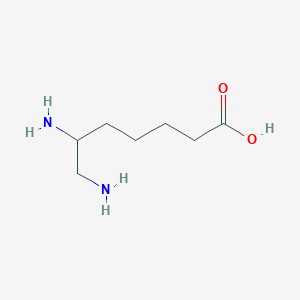
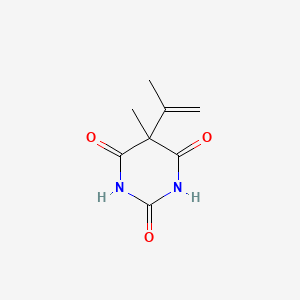
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
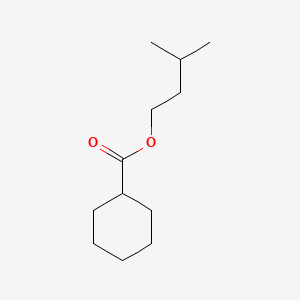
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
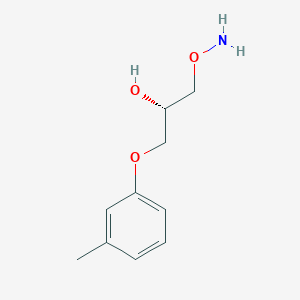

![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
